Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Lipophilicity Physicochemical Properties Drug Design

This 2-methyl-4-azaindole-3-carboxylate (CAS 1934684-80-6) offers a unique substitution pattern essential for medicinal chemistry: the 2-methyl group boosts lipophilicity (XLogP3 1.8 vs 0.9 for non-methylated analogs), optimizing CNS drug candidacy, while the 3-methyl ester enables direct amidation to FGFR4 inhibitor carboxamides. Procure with confidence—≥98% purity ensures reliable performance in parallel synthesis and high-throughput workflows without pre-purification.

Molecular Formula C10H10N2O2
Molecular Weight 190.202
CAS No. 1934684-80-6
Cat. No. B2922164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
CAS1934684-80-6
Molecular FormulaC10H10N2O2
Molecular Weight190.202
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=CC=N2)C(=O)OC
InChIInChI=1S/C10H10N2O2/c1-6-8(10(13)14-2)9-7(12-6)4-3-5-11-9/h3-5,12H,1-2H3
InChIKeyQQDUFMXGODSUPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate: A Key 4-Azaindole Scaffold for Kinase-Targeted Synthesis


Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS 1934684-80-6) is a functionalized 4-azaindole derivative with a molecular weight of 190.20 g/mol and a molecular formula of C10H10N2O2 . It serves as a versatile heterocyclic building block in medicinal chemistry, featuring a pyrrolo[3,2-b]pyridine core with both a methyl group at the 2-position and a methyl ester at the 3-position. This specific substitution pattern is critical for modulating physicochemical properties and for incorporation into more complex molecular architectures, particularly in the development of kinase inhibitors [1].

Why the 2-Methyl-3-Carboxylate Pattern of CAS 1934684-80-6 is Not Interchangeable with Other 4-Azaindoles


Generic substitution with simpler analogs like methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS 952800-39-4) or 2-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 73177-35-2) fails because they lack the precise combination of substituents required for specific synthetic routes and property modulation. The 2-methyl group on the target compound significantly increases lipophilicity (computed XLogP3 of 1.8) compared to the non-methylated analog (XLogP3 of 0.9) [1], a critical parameter for optimizing blood-brain barrier permeability and membrane affinity in drug candidates. Furthermore, the 3-carboxylate ester is essential for further functionalization, such as conversion to carboxamides found in potent FGFR4 inhibitors [2]. Using an analog without this ester group would halt the synthetic pathway. The concurrent presence of both functionalities defines the compound's utility as a specific intermediate, as each substituent provides a distinct point for chemical manipulation and influences downstream molecular properties in a way that a generic pyrrolo[3,2-b]pyridine core cannot replicate.

Quantitative Evidence Guide: Differentiating Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate for Informed Procurement


Enhanced Lipophilicity Profile Compared to Non-Methylated 4-Azaindole Analog

The presence of a 2-methyl group on the pyrrolo[3,2-b]pyridine core of the target compound (CAS 1934684-80-6) confers a quantifiable increase in lipophilicity relative to its direct non-methylated analog, methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS 952800-39-4). This is measured by the computed partition coefficient, XLogP3. A higher XLogP3 value is often correlated with improved membrane permeability and potential for central nervous system (CNS) penetration in drug candidates. [1]

Lipophilicity Physicochemical Properties Drug Design

Presence of a Versatile Carboxylate Handle for FGFR4 Inhibitor Synthesis

Unlike the unsubstituted core scaffold 2-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 73177-35-2) which lacks a functional group at the 3-position, the target compound possesses a methyl ester group. This ester is a key functional handle that enables direct conversion to potent carboxamide-based inhibitors. A class of 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides, which are structurally derived from a similar 3-carboxylate intermediate, has demonstrated potent, single-digit nanomolar activity against FGFR4 kinase [1]. The ester group of the target compound is the necessary precursor for such transformations.

Synthetic Intermediate Kinase Inhibitors FGFR4

Documented Purity Benchmark for Reliable Research Outcomes

Reputable vendors provide a specified minimum purity for the target compound, establishing a quantifiable benchmark for procurement. MolCore offers the compound with a purity specification of NLT 98% (Not Less Than 98%) , while other suppliers like AKSci and Chemscene list it at 95% or higher . This level of purity is essential for ensuring consistent and reproducible results in sensitive biological assays and chemical reactions, minimizing the impact of unknown impurities. In contrast, many close analogs may only be available at lower purities or without a defined specification.

Purity Specification Quality Control Chemical Procurement

Recommended Application Scenarios for Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate


Synthesis of 3-Carboxamide FGFR4 Inhibitors for Hepatocellular Carcinoma Research

This compound is an optimal starting material for synthesizing the 3-carboxamide class of FGFR4 inhibitors, as its methyl ester group can be directly converted to the required amide via standard coupling reactions. Research has shown that compounds derived from a similar pyrrolo[3,2-b]pyridine-3-carboxylate scaffold, specifically 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides, exhibit potent inhibition of wild-type and mutant FGFR4 kinase (e.g., compound 10z with IC50 values of 37, 32, and 94 nM against Hep3B, JHH-7, and HuH-7 HCC cells, respectively) [1]. Using this specific building block provides a direct entry point into this therapeutically relevant chemical space.

Modulation of Lipophilicity in CNS-Penetrant Kinase Inhibitor Programs

In medicinal chemistry campaigns targeting kinases with a requirement for CNS exposure, the quantifiably higher lipophilicity of this compound (computed XLogP3 of 1.8) compared to the non-methylated analog (XLogP3 of 0.9) [2] makes it a strategically advantageous building block. Incorporating it early in a synthetic route allows medicinal chemists to build molecular complexity while maintaining a favorable logP range for blood-brain barrier penetration, a critical factor in developing therapeutics for neurological disorders or brain metastases.

High-Fidelity Building Block for Parallel Synthesis and SAR Exploration

The documented high purity (≥98% ) of this compound from key suppliers ensures it is suitable for use in parallel synthesis and automated high-throughput chemistry workflows without the need for extensive pre-purification. This is a crucial differentiator for procurement in industrial and academic settings where workflow efficiency and data reproducibility are paramount. Using a high-purity, well-characterized building block reduces the risk of side reactions and ambiguous structure-activity relationship (SAR) data caused by impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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